molecular formula C18H21NO2 B5551083 N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5551083
M. Wt: 283.4 g/mol
InChI Key: JIKUCXNOEXHIPB-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide belongs to the acetamide class of compounds and has potential applications in various fields, including pharmaceuticals. Its specific structure and properties lend it unique reactivity and applications.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves reactions of specific acids and amines in dry conditions, followed by recrystallization and elucidation using elemental and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using spectroscopic methods like NMR and X-ray crystallography. For example, a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, had its structure determined through NMR and X-ray diffraction analysis (Ping, 2007).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, is an example of the reactivity of such compounds (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives can be characterized by their crystallization behavior and spectroscopic data. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group, with detailed unit cell dimensions provided by X-ray diffraction analysis (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are often explored through their biological activities and interactions. For instance, the synthesis of various N-methyl-2-(phenoxy)acetamide derivatives has shown potential biological activities, assessed through cytotoxicity and anti-inflammatory assays (Rani et al., 2016).

Scientific Research Applications

Biochemical Applications

Enzymatic Synthesis and Kinetics
The enzymatic synthesis of related compounds involves chemoselective acetylation, illustrating the potential for bio-catalysis in creating derivatives of N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide for pharmaceutical use. For instance, the chemoselective monoacetylation of amino groups in related compounds has been explored using immobilized lipase, showing the potential for enzymatic methods in synthesizing related chemical entities (Magadum & Yadav, 2018).

Environmental Science Applications

Herbicide Metabolism and Environmental Impact
Research into chloroacetamide herbicides closely related to N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide has shed light on their metabolism in liver microsomes of humans and rats, indicating the environmental and health implications of these compounds. The comparative metabolism studies help understand the biotransformation pathways and potential toxicities of such herbicides (Coleman et al., 2000).

Pharmacological Applications

Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide have been investigated for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring, in particular, have shown promising activities, highlighting the therapeutic potential of such derivatives (Rani et al., 2014).

Biodegradation of Herbicides
Studies have also focused on the biodegradation mechanisms of similar herbicides, revealing the involvement of specific enzyme systems in breaking down these compounds. This research aids in understanding how environmental bacteria could be utilized for the bioremediation of herbicide-contaminated sites (Wang et al., 2015).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-15-9-6-8-14(3)18(15)19-17(20)12-21-16-10-5-7-13(2)11-16/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUCXNOEXHIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(3-methylphenoxy)acetamide

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